4-Amino-7-fluoroquinoline-3-carbohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-7-fluoroquinoline-3-carbohydrazide typically involves the reaction of 4-amino-7-fluoroquinoline with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the formation of the carbohydrazide derivative .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been reported to enhance the reaction efficiency and yield, making it a viable option for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-7-fluoroquinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The amino and fluoro groups on the quinoline ring can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
4-Amino-7-fluoroquinoline-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Amino-7-fluoroquinoline-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 4-Amino-6-fluoroquinoline-3-carbohydrazide
- 4-Amino-7-chloroquinoline-3-carbohydrazide
- 4-Amino-7-bromoquinoline-3-carbohydrazide
Comparison: Compared to its analogs, 4-Amino-7-fluoroquinoline-3-carbohydrazide exhibits unique properties due to the presence of the fluoro group, which can enhance its biological activity and stability. The fluoro group can also influence the compound’s reactivity and interaction with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H9FN4O |
---|---|
Molecular Weight |
220.20 g/mol |
IUPAC Name |
4-amino-7-fluoroquinoline-3-carbohydrazide |
InChI |
InChI=1S/C10H9FN4O/c11-5-1-2-6-8(3-5)14-4-7(9(6)12)10(16)15-13/h1-4H,13H2,(H2,12,14)(H,15,16) |
InChI Key |
XVLJKDBDFIQMMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1F)C(=O)NN)N |
Origin of Product |
United States |
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